3-Methyltricosanoyl-CoA

Peroxisomal α-oxidation Phytanoyl-CoA hydroxylase Branched-chain fatty acid metabolism

3-Methyltricosanoyl-CoA (C45H82N7O17P3S, MW 1118.16) is the coenzyme A thioester of 3-methyltricosanoic acid, a very-long-chain fatty acid (VLCFA) comprising a 24-carbon backbone with a methyl branch at the C3 position. As an acyl-CoA, it serves as the activated substrate for peroxisomal α-oxidation, the obligatory pathway for degrading 3-methyl-branched fatty acids that are otherwise refractory to canonical β-oxidation due to steric hindrance at the β-carbon.

Molecular Formula C45H82N7O17P3S
Molecular Weight 1118.2 g/mol
Cat. No. B15598348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyltricosanoyl-CoA
Molecular FormulaC45H82N7O17P3S
Molecular Weight1118.2 g/mol
Structural Identifiers
InChIInChI=1S/C45H82N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(2)28-36(54)73-27-26-47-35(53)24-25-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)
InChIKeyVCGVWBNHGIIRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3-Methyltricosanoyl-CoA: A C23 VLCFA-CoA Structural Probe for 3-Methyl-Branched Lipid α-Oxidation Research


3-Methyltricosanoyl-CoA (C45H82N7O17P3S, MW 1118.16) is the coenzyme A thioester of 3-methyltricosanoic acid, a very-long-chain fatty acid (VLCFA) comprising a 24-carbon backbone with a methyl branch at the C3 position [1]. As an acyl-CoA, it serves as the activated substrate for peroxisomal α-oxidation, the obligatory pathway for degrading 3-methyl-branched fatty acids that are otherwise refractory to canonical β-oxidation due to steric hindrance at the β-carbon [2]. The compound is classified as both a branched-chain and very-long-chain acyl-CoA (acyl group >C20), positioning it at the intersection of two specialized lipid metabolic routes relevant to peroxisomal disorders such as Refsum disease and X-linked adrenoleukodystrophy (X-ALD) [3].

Peroxisomal α-oxidation initiation probe (PAHX-dependent)
3-Methyl-branched VLCFA-CoA for pathway-specific enzymology
Branched-chain lipidomics reference standard for Refsum / X-ALD models

3-Methyltricosanoyl-CoA vs. Straight-Chain and 2-Methyl-Branched Analogs: Why Substitution Invalidates Mechanistic Studies


Substituting 3-Methyltricosanoyl-CoA with a linear analog (e.g., tricosanoyl-CoA or lignoceroyl-CoA) or an alternative branched acyl-CoA (e.g., pristanoyl-CoA) fundamentally alters the enzymatic recognition and metabolic fate of the substrate. Straight-chain VLCFA-CoAs undergo peroxisomal β-oxidation via acyl-CoA oxidase 1 (ACOX1), whereas the 3-methyl branch sterically excludes the substrate from this pathway entirely, instead necessitating α-oxidation initiated by phytanoyl-CoA hydroxylase (PAHX) [1]. Critically, 2-methyl-branched acyl-CoAs (e.g., pristanoyl-CoA) are processed by a distinct set of enzymes including α-methylacyl-CoA racemase (AMACR) and pristanoyl-CoA oxidase—enzymes that demonstrate no activity toward 3-methyl-branched substrates [2]. Therefore, any study requiring the specific α-oxidation initiation, accumulation modeling of 3-methyl-branched VLCFAs, or the development of PAHX-targeted assays cannot substitute this compound with structurally similar alternatives without introducing mechanistic artifacts and misrepresenting the underlying enzymology [3].

Straight-chain VLCFA-CoA analogsmechanistic mismatch
Linear chains (e.g., lignoceroyl-CoA) enter peroxisomal β-oxidation and bypass α-oxidation entirely, masking the pathway of interest.
2-Methyl-branched acyl-CoAswrong enzyme cascade
Pristanoyl-CoA and similar substrates are processed by AMACR and pristanoyl-CoA oxidase, enzymes that show no activity toward 3-methyl-branched substrates.
Structural analogs with altered branching positionfalse-negative risk
4-Methyl or ω-methyl variants do not trigger PAHX-dependent hydroxylation; only the 3-methyl position enables α-oxidation initiation.

Quantitative Differentiation of 3-Methyltricosanoyl-CoA: Comparative Substrate Recognition and Enzymatic Processing Data


Phytanoyl-CoA Hydroxylase (PAHX) Substrate Specificity: 3-Methyl Branch Required for Enzymatic Recognition

In a systematic evaluation of substrate specificity, recombinant human phytanoyl-CoA hydroxylase (PAHX) demonstrated activity exclusively toward 3-methyl-branched acyl-CoAs. The enzyme showed measurable hydroxylation activity with 3-methylhexadecanoyl-CoA (a C16 analog) but exhibited zero detectable activity when assayed with 2-methyl-branched acyl-CoAs, 4-methyl-branched acyl-CoAs, or long and very-long straight-chain acyl-CoAs [1]. This establishes that the precise 3-methyl branching position—present in 3-Methyltricosanoyl-CoA—is a non-negotiable structural requirement for PAHX-mediated α-oxidation initiation. The enzyme's complete inactivity toward straight-chain VLCFA-CoAs (e.g., lignoceroyl-CoA) indicates that procurement of a 3-methyl-branched substrate is essential for any functional study of the PAHX-dependent α-oxidation pathway.

PAHX Substrate Specificity
Head-to-head
3-Methyl-branched: Active 2-Methyl / straight-chain: No activity
3-Methyl branch is obligatory for PAHX recognition.
Recombinant human PAHX; cofactors included Fe2+, 2-oxoglutarate, GTP/ATP.
Peroxisomal α-oxidation Phytanoyl-CoA hydroxylase Branched-chain fatty acid metabolism

α-Methylacyl-CoA Racemase (AMACR) Substrate Exclusivity: 3-Methyl-Branched Acyl-CoAs Are Not Substrates

Purified human liver α-methylacyl-CoA racemase (AMACR), the enzyme required for processing 2-methyl-branched acyl-CoAs prior to β-oxidation, was tested against a panel of acyl-CoA substrates. The enzyme accepted a wide range of α-methylacyl-CoAs including pristanoyl-CoA and trihydroxycoprostanoyl-CoA, but demonstrated no activity whatsoever toward 3-methyl-branched acyl-CoAs or linear-chain acyl-CoAs [1]. This substrate exclusivity confirms that 3-Methyltricosanoyl-CoA is not a substrate for AMACR and therefore does not enter the 2-methyl-branched peroxisomal β-oxidation pathway. Consequently, using pristanoyl-CoA or other 2-methyl-branched substrates to model 3-Methyltricosanoyl-CoA metabolism would activate an entirely distinct enzymatic cascade and produce non-physiological degradation products.

AMACR Substrate Exclusivity
Head-to-head
3-Methyl-branched: Not a substrate Pristanoyl-CoA: Active substrate
AMACR does not recognize 3-methyl substrates; substitution activates a different pathway.
Human liver AMACR purified 3600-fold; pH 7–8 assay.
Peroxisomal β-oxidation AMACR 2-Methyl-branched fatty acids

Molecular Weight and Formula Differentiation from Tricosanoyl-CoA (C23:0-CoA)

3-Methyltricosanoyl-CoA differs from its straight-chain analog tricosanoyl-CoA (C23:0-CoA) by the addition of a single methyl group at the C3 position, resulting in distinct molecular weight and molecular formula parameters. 3-Methyltricosanoyl-CoA has the molecular formula C45H82N7O17P3S and a molecular weight of 1118.16 g/mol [1]. In contrast, tricosanoyl-CoA (C23:0-CoA), the CoA thioester of tricosanoic acid, possesses the formula C44H80N7O17P3S and a molecular weight of 1104.13 g/mol . This 14.03 Da mass difference (CH2 equivalent) is analytically resolvable by high-resolution mass spectrometry and LC-MS/MS, enabling unambiguous identification and quantification of 3-Methyltricosanoyl-CoA as a discrete analyte separate from its linear counterpart in complex lipidomics samples. Additionally, the branched structure confers altered chromatographic retention behavior compared to linear VLCFA-CoAs of similar carbon number.

MS Differentiation from Linear C23:0-CoA
Reported
ΔMW = 14.03 Da (CH2)
Enables unambiguous HRMS discrimination from tricosanoyl-CoA.
C45H82N7O17P3S vs. C44H80N7O17P3S; altered retention behavior.
VLCFA-CoA structural characterization Lipidomics standard Mass spectrometry

β-Oxidation Pathway Incompatibility: 3-Methyl Branch Prevents Hydroxyacyl-CoA Dehydrogenase Activity

The canonical peroxisomal β-oxidation pathway is fundamentally unable to degrade 3-methyl-branched fatty acids because the methyl group at the C3 position sterically blocks the dehydrogenation of the 3-hydroxyacyl-CoA intermediate by hydroxyacyl-CoA dehydrogenase [1]. While straight-chain VLCFA-CoAs such as lignoceroyl-CoA (C24:0-CoA) undergo successive cycles of β-oxidation within the peroxisome to yield shorter-chain products, 3-methyl-branched substrates require initial processing via the α-oxidation pathway, which removes one carbon atom as formyl-CoA to generate a 2-methyl-branched intermediate that can subsequently enter β-oxidation [2]. This mechanistic divergence means that 3-Methyltricosanoyl-CoA cannot functionally substitute for straight-chain VLCFA-CoAs in β-oxidation assays, nor can straight-chain VLCFA-CoAs serve as surrogates for studying 3-methyl-branched lipid accumulation disorders.

β-Oxidation Incompatibility
Class-level
3-Methyl branch blocks hydroxyacyl-CoA dehydrogenase
α-Oxidation is the obligate route; straight-chain surrogates fail to model the metabolic block.
Established enzymology of peroxisomal β-oxidation; Refsum disease model context.
Peroxisomal β-oxidation 3-Methyl branched fatty acids α-Oxidation

High-Impact Application Scenarios for 3-Methyltricosanoyl-CoA in Peroxisomal and Lipidomics Research


In Vitro Reconstitution and Characterization of Peroxisomal α-Oxidation Enzymology

3-Methyltricosanoyl-CoA is uniquely suited as a substrate for in vitro assays designed to measure the activity of phytanoyl-CoA hydroxylase (PAHX), the initiating enzyme of peroxisomal α-oxidation. Because PAHX demonstrates absolute specificity for 3-methyl-branched acyl-CoAs and does not accept straight-chain or 2-methyl-branched substrates [1], this compound enables researchers to quantify PAHX kinetic parameters (Km, Vmax) using a VLCFA substrate representative of the pathophysiological lipids that accumulate in Refsum disease and related peroxisomal disorders. The quantitative hydroxylation of 3-Methyltricosanoyl-CoA can be monitored via LC-MS/MS detection of the corresponding 2-hydroxy-3-methyltricosanoyl-CoA product, providing a direct readout of α-oxidation pathway flux.

Development of Targeted Lipidomics Assays for 3-Methyl-Branched VLCFA Quantification

As a pure reference standard, 3-Methyltricosanoyl-CoA can be employed to establish and validate LC-MS/MS multiple reaction monitoring (MRM) methods for the quantitation of endogenous 3-methyl-branched VLCFA-CoAs in biological matrices. The 14.03 Da mass difference relative to tricosanoyl-CoA (C23:0-CoA) [2] permits chromatographic and mass spectrometric resolution from linear VLCFA-CoAs of similar carbon number, enabling accurate measurement of 3-methyl-branched species in plasma, fibroblasts, or tissue homogenates from patients with peroxisomal biogenesis disorders or X-ALD. Spiking experiments with this standard allow for absolute quantitation and assessment of extraction recovery efficiency.

Substrate Selectivity Profiling of Very Long-Chain Acyl-CoA Synthetases

The activation of free 3-methyltricosanoic acid to 3-Methyltricosanoyl-CoA is catalyzed by very long-chain acyl-CoA synthetases (VLACS), including those encoded by SLC27A family members. 3-Methyltricosanoyl-CoA can be used as a reference material to develop and validate coupled enzyme assays that measure VLACS activity toward 3-methyl-branched VLCFA substrates, or to generate standard curves for MS-based quantitation of the synthetase reaction product. This application is directly relevant to understanding the metabolic handling of branched VLCFAs and the potential substrate accumulation observed in X-ALD due to impaired ABCD1-mediated peroxisomal import [3].

Pharmacological Screening for PAHX Modulators and α-Oxidation Inhibitors

Given the established role of phytanoyl-CoA hydroxylase (PAHX) in the α-oxidation of 3-methyl-branched acyl-CoAs [1], 3-Methyltricosanoyl-CoA serves as a physiologically relevant substrate for high-throughput screening campaigns aimed at identifying small-molecule modulators of PAHX activity. Compounds that enhance or inhibit the hydroxylation of 3-Methyltricosanoyl-CoA could have therapeutic implications for Refsum disease (where phytanic acid accumulation causes neuropathy) or for modulating peroxisomal metabolic flux. The use of a VLCFA-CoA substrate ensures that screening hits are evaluated in a context that reflects the endogenous chain-length distribution of 3-methyl-branched lipids.

Application
Selection Property
Validation Focus
PAHX kinetics / α-oxidation enzymology
3-Methyl branch specificity
α-Oxidation flux monitoring by LC-MS/MS
Branched VLCFA-CoA lipidomics
Chromatographic & mass resolution
MRM method validation & extraction recovery
VLACS substrate selectivity profiling
Acyl-CoA synthetase recognition
Synthetase activity assay standardization
PAHX modulator screening
Physiologically relevant VLCFA substrate
Modulator impact on α-oxidation pathway flux
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